GLUTARALDEHYDEDIOXIME

Overview

Description

Mechanism of Action

Target of Action

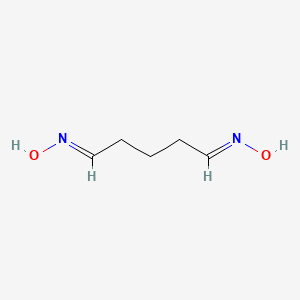

Glutaraldehyde Dioxime, also known as Glutaraldehydedioxime or (1E,5E)-N,N’-dihydroxypentane-1,5-diimine or (1E,5e)-pentanedial dioxime, primarily targets proteins . It is known to react rapidly with amine groups at around neutral pH .

Mode of Action

The compound interacts with its targets through a process known as cross-linking . This involves the formation of covalent bonds between different protein molecules, leading to the creation of a network of interconnected proteins . The cross-linking process can occur through several means such as aldol condensation or Michael-type addition .

Biochemical Pathways

The cross-linking of proteins by Glutaraldehyde Dioxime can affect various biochemical pathways. It can lead to changes in protein structure and function, potentially impacting processes such as enzyme activity, signal transduction, and cellular adhesion . .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Glutaraldehyde Dioxime is currently limited . .

Result of Action

The cross-linking of proteins by Glutaraldehyde Dioxime can result in significant changes at the molecular and cellular levels. This includes alterations in protein structure and function, changes in cellular morphology, and potential impacts on cell viability . In particular, the compound is known for its use as a disinfectant and sterilizer , reflecting its ability to inactivate microorganisms by cross-linking their proteins .

Action Environment

The action of Glutaraldehyde Dioxime can be influenced by various environmental factors. For instance, the compound’s reactivity with proteins can be affected by conditions such as pH , concentration , and temperature . Additionally, the compound’s action can be influenced by the presence of other substances in the environment. For example, it has been shown that the compound’s efficacy as a biocide can be enhanced by the addition of food-grade green chemical d-limonene .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glutaraldehydedioxime can be synthesized through the reaction of glutaraldehyde with hydroxylamine. The reaction typically involves mixing an aqueous solution of glutaraldehyde with hydroxylamine hydrochloride under controlled pH conditions. The reaction proceeds as follows:

C5H8O2+2NH2OH→C5H10N2O2+2H2O

The reaction is usually carried out at room temperature, and the pH is maintained around 7-8 to ensure optimal conversion of the aldehyde groups to oxime groups.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of glutaraldehyde and hydroxylamine solutions, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Glutaraldehydedioxime undergoes various chemical reactions, including:

Oxidation: The oxime groups can be oxidized to form nitrile oxides.

Reduction: The oxime groups can be reduced to amines.

Substitution: The oxime groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can react with the oxime groups under mild conditions.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted oxime derivatives.

Scientific Research Applications

Glutaraldehydedioxime has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used to modify biomolecules, such as proteins, through oxime ligation.

Industry: Used in the production of polymers and as a crosslinking agent.

Comparison with Similar Compounds

Similar Compounds

Glutaraldehyde: The parent compound, which contains aldehyde groups instead of oxime groups.

Formaldehyde: A simpler aldehyde with similar crosslinking properties.

Glyoxal: Another dialdehyde with similar reactivity.

Uniqueness

Glutaraldehydedioxime is unique due to the presence of oxime groups, which provide different reactivity compared to aldehyde groups. This allows for more specific and stable modifications of biomolecules and polymers, making it a valuable compound in various applications.

Biological Activity

Glutaraldehyde dioxime, a derivative of glutaraldehyde, has garnered attention for its biological activities and potential applications in various fields, including medicine, agriculture, and materials science. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₅H₈N₂O₂

- Molecular Weight : 144.13 g/mol

- CAS Number : 111-30-8

- Density : Approximately 1.1 g/cm³

- Boiling Point : 220 °C

Glutaraldehyde dioxime exhibits several biological activities primarily attributed to its ability to interact with biological macromolecules. Its mechanisms include:

- Antimicrobial Activity : Glutaraldehyde dioxime demonstrates significant antimicrobial properties against various bacteria and fungi. It acts by cross-linking proteins and nucleic acids, leading to cell death. This mechanism is similar to that of glutaraldehyde, which is widely used as a disinfectant and preservative in medical and laboratory settings .

- Antioxidant Properties : Research indicates that glutaraldehyde dioxime can scavenge free radicals, thereby reducing oxidative stress in cells. This property is beneficial in protecting cells from damage caused by reactive oxygen species (ROS) .

- Cytotoxic Effects : While exhibiting antimicrobial activity, glutaraldehyde dioxime can also induce cytotoxicity in certain cell lines. Studies have shown that it can trigger apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics .

Antimicrobial Efficacy

A study published in the Journal of Applied Bacteriology evaluated the antimicrobial efficacy of glutaraldehyde dioxime against multidrug-resistant bacteria. The results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5%. The study concluded that glutaraldehyde dioxime could be a promising agent for developing new antibacterial treatments .

Antioxidant Activity

In a comparative study on the antioxidant properties of various compounds, glutaraldehyde dioxime was found to exhibit superior free radical scavenging activity compared to conventional antioxidants like ascorbic acid. The study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to measure the compound's effectiveness in neutralizing free radicals .

Data Table

The following table summarizes key findings regarding the biological activity of glutaraldehyde dioxime:

| Property | Description |

|---|---|

| Antimicrobial Activity | Effective against S. aureus and E. coli at 0.5% concentration |

| Antioxidant Activity | Superior scavenging ability compared to ascorbic acid |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

| Mechanism of Action | Cross-linking proteins and nucleic acids; radical scavenging |

Properties

IUPAC Name |

(NE)-N-[(5E)-5-hydroxyiminopentylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-6-4-2-1-3-5-7-9/h4-5,8-9H,1-3H2/b6-4+,7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRPCDNPQAKCNP-YDFGWWAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=NO)CC=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C/C=N/O)C/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.